molecular formula C5H4BrClN2 B595515 2-(Bromomethyl)-3-chloropyrazine CAS No. 1289386-07-7

2-(Bromomethyl)-3-chloropyrazine

Cat. No.: B595515
CAS No.: 1289386-07-7
M. Wt: 207.455
InChI Key: RZFUYJOAJOPEDH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-chloropyrazine: is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-chloropyrazine typically involves the bromination of 3-chloropyrazine. One common method includes the reaction of 3-chloropyrazine with bromine in the presence of a suitable catalyst or under specific conditions to introduce the bromomethyl group at the 2-position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-3-chloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted pyrazines with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include biaryl compounds or other complex structures.

Scientific Research Applications

2-(Bromomethyl)-3-chloropyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-chloropyrazine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

  • 2-(Bromomethyl)-3-chloropyridine
  • 2-(Bromomethyl)-3-chlorobenzene
  • 2-(Bromomethyl)-3-chlorothiophene

Comparison: 2-(Bromomethyl)-3-chloropyrazine is unique due to the presence of both bromine and chlorine atoms on a pyrazine ring, which imparts distinct reactivity and properties compared to similar compounds.

Properties

IUPAC Name

2-(bromomethyl)-3-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-4-5(7)9-2-1-8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFUYJOAJOPEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693746
Record name 2-(Bromomethyl)-3-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-07-7
Record name 2-(Bromomethyl)-3-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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